Paraquat

Description

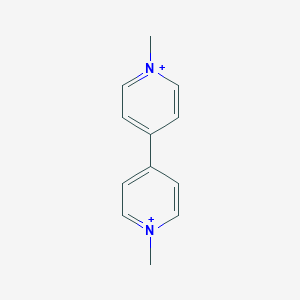

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-10H,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFDPOAKFNIJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034799 | |

| Record name | Paraquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow, odorless solid; [HSDB] Technical grade is a dark red solution; [CHEMINFO] Commercially available as an aqueous solution with surfactants; [ACGIH], [herbicide] [Note: Paraquat may also be found commercially as a methyl sulfate | |

| Record name | Paraquat | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Boiling point (760 mm Hg): Decomposes at 175-180 °C (347-356 °F), decomposes | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 6.2X10+5 mg/L at 20 °C, Practically insoluble in organic solvents. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0000001 [mmHg], VP: Approximately 0 mm at 20 °C, Vapor pressure of salts is very low, below 1X10-7 mm Hg /Paraquat salts/, <7.5X10-8 mm Hg at 25 °C, <0.0000001 mmHg | |

| Record name | Paraquat | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

The only impurity permitted in paraquat is free 4,4'-bipyridyl at a maximum level of 0.25%. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow solid, Off-white powder, ...a liquid in various strengths... The form marketed in the U.S. has a blue dye to keep it from being confused with beverages, a sharp odor to serve as a warning, and an agent to cause vomiting if someone drinks it., Yellow-white hygroscopic powder | |

CAS No. |

4685-14-7 | |

| Record name | Paraquat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraquat [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paraquat | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Paraquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-dimethyl-4,4'-bipyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLG39H7695 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Colorless crystals; mp: 300 °C (decomposes); very soluble in water, slightly soluble in lower alcohols. Insoluble in hydrocarbons. Hydrolyzed by alkali. Inactivated by inert clays and anionic surfactants; corrosive to metal; non-volatile /Paraquat dichloride/, A solid. MP: 300 °C (approximate decomposition) /Paraquat dimethyl sulfate/, 572 °F (decomposes) | |

| Record name | Paraquat | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1668 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PARAQUAT (PARAQUAT DICHLORIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/375 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Environmental Dynamics and Ecotoxicological Investigations of Paraquat

Paraquat's Geochemical and Hydrological Fate in Environmental Compartments

This compound's behavior in the environment is largely dictated by its interactions with soil and water, influencing its mobility, persistence, and potential for off-site movement.

Soil Adsorption and Desorption Dynamics: Influences of Clay Minerals and Organic Matter

This compound exhibits strong and rapid adsorption to soil particles, particularly clay minerals and organic matter thaipan.orgwaterquality.gov.auaip.orgaensiweb.netcambridge.org. This strong binding significantly reduces its mobility in soil researchgate.netwaterquality.gov.auaip.orgepa.govnih.gov. The adsorption is primarily attributed to ionic and charge transfer bonds between the positively charged this compound cation and negatively charged sites on clay minerals and organic matter aensiweb.netresearchgate.netwho.intscielo.br.

Studies have shown that clay minerals have a greater influence on this compound adsorption and inactivation compared to soil organic matter researchgate.netresearchgate.net. The adsorption capacity is strongly related to the cation-exchange capacity of the clays (B1170129) researchgate.net. For instance, montmorillonite (B579905) and kaolinite (B1170537) clays have been shown to adsorb this compound to approximately their cation-exchange capacity researchgate.net.

Desorption of this compound from soil is generally low, indicating its strong retention aensiweb.netscielo.br. While some initial desorption may occur, subsequent desorption processes often fail to displace the adsorbed this compound cation aensiweb.net. This strong adsorption renders the herbicide biologically unavailable in the soil solution researchgate.netepa.govacs.org.

Research indicates that the adsorption/desorption behavior is influenced by factors such as this compound concentration, soil pH, the presence of organic and mineral materials, soil moisture, salts, and the type of solvent used aip.org.

Aquatic Behavior and Sediment Interaction Studies

In aquatic systems, this compound rapidly disappears from the water column due to its strong adsorption onto suspended particles and benthic sediments thaipan.orgwaterquality.gov.au. This adsorption to sediment, particularly clay particles, is a significant process in its aquatic fate waterquality.gov.auaip.org.

This compound immobilized onto solids can reach surface waters through erosional processes, where it tends to accumulate in benthic sediment researchgate.net. Concentrations of this compound in freshwater ecosystems have been reported to reach up to 87 μg L⁻¹ in surface water and 11 μg kg⁻¹ in sediments researchgate.net.

The half-life of this compound in water, including solids, under mid-European conditions has been estimated to be between 2 and 820 years, depending on seasonal sunlight and water depth thaipan.orgntu.edu.tw.

Degradation Pathways in Natural Systems: Photolysis, Chemical, and Microbial Contributions

Degradation of this compound in natural systems can occur through photolysis, chemical degradation, and microbial metabolism, although these processes are generally very slow researchgate.netnih.gov.

Photodegradation can occur on the soil surface, typically within the top few centimeters, and is dependent on the intensity of ultraviolet light nih.gov. This compound adhering to plant surfaces is also usually degraded photochemically dtic.mil. Photochemical degradation in aqueous solutions is not considered significant epa.gov.

Microbial degradation of this compound can occur, and several soil microorganisms, including bacteria and fungi, have been identified as capable of degrading the compound nih.govnih.govwho.intresearchgate.net. However, the strong adsorption of this compound to clay minerals makes it largely inaccessible to microorganisms in the soil, significantly slowing down microbial degradation in situ researchgate.netwho.intwho.intasm.org. While free this compound in soil solution is intrinsically biodegradable, the proportion available for microbial attack is extremely low due to strong adsorption acs.org.

Studies have shown variable rates and extents of microbial degradation in vitro asm.org. Some microorganisms can utilize this compound as a nitrogen source nih.gov. Proposed degradation pathways involve demethylation or oxidation of one pyridine (B92270) ring, leading to ring cleavage and ultimately the formation of products like methylamine (B109427) and CO₂ fao.org.

Environmental Persistence and Immobility in Soil

This compound is known for its environmental persistence, particularly in soil, due to its strong and rapid adsorption to clay minerals researchgate.netthaipan.orgaip.orgepa.govnih.govbeyondpesticides.org. This strong binding renders it largely immobile and biologically inactive in the soil matrix researchgate.netthaipan.orgepa.govacs.org.

The half-life of this compound in soil can range from 1.4 to 20 years, depending on soil composition and conditions thaipan.orgnih.gov. Long-term field studies have shown that even after repeated applications, this compound residues in soil can reach a plateau and subsequently decline slowly, indicating that some degradation, likely in the soil pore water, does occur over extended periods acs.org.

Despite its persistence, the strong adsorption to soil particles means that this compound is generally not expected to leach significantly to groundwater under normal use conditions researchgate.netthaipan.orgepa.gov. However, it can be transported to surface waters bound to soil particles via erosion epa.gov.

Ecotoxicological Effects on Non-Target Organisms

This compound is considered highly toxic to a range of non-target organisms, with its toxicity primarily stemming from the disruption of redox cycles in cells, leading to the production of reactive oxygen species and oxidative stress waterquality.gov.aubeyondpesticides.orgresearchgate.net.

Aquatic Organism Sensitivity and Responses to this compound Exposure (Fish, Amphibians, Aquatic Plants, Benthic Invertebrates)

Aquatic organisms are particularly vulnerable to this compound exposure, which can occur through spray drift, runoff from treated areas, and the release of this compound adsorbed to sediment ntu.edu.twepa.govnih.gov. The sensitivity to this compound varies among different aquatic taxonomic groups researchgate.netepa.gov.

Aquatic Plants: Aquatic plants are highly sensitive to this compound due to its mechanism of action, which involves the inhibition of photosynthesis waterquality.gov.au. EC₅₀ values for aquatic plants have been reported to range from approximately 28 to 280 μg/L researchgate.netnih.gov. Exposure can lead to rapid desiccation and death researchgate.netwaterquality.gov.au.

Fish: this compound is considered moderately toxic to freshwater fish on an acute basis epa.govepa.gov. However, its toxicity to fish can vary depending on species, developmental stage, water hardness, and the presence of wetting agents in formulations ajol.info. Early developmental stages are generally more sensitive than juveniles or adults ajol.info. Studies have shown that this compound exposure can cause histological damage to vital organs such as gills, liver, and kidney, impairing essential functions like respiration, excretion, and metabolic regulation nih.gov. Behavioral changes, respiratory stress, erratic swimming, and mortality have been observed in fish exposed to this compound ajol.info.

| Fish Species | Exposure Duration | Effect | Concentration (mg/L) | Source |

| African Catfish (Clarias gariepinus) | 72 hours | 85-100% mortality (fingerlings) | Below manufacturer's recommended aquatic use concentration | ajol.info |

| African Catfish (Clarias gariepinus) | 96 hours | Mortality, histopathological effects (juveniles) | 1.75 (LC₅₀) | ajol.info |

| Common Carp (Cyprinus carpio) | Field conditions | Increased fish kills | Realistic field concentrations | ajol.info |

| Channa punctatus | 96 hours | Histopathological alterations (gills, liver, kidney) | 32.93 (96hLC₅₀/2) | nih.gov |

| Oreochromis niloticus | Acute | Acute toxicity (fingerlings) | Not specified | ajol.info |

Amphibians: Amphibians, particularly frog tadpoles, have shown sensitivity to this compound dtic.milresearchgate.net. This compound has been linked to toxic and teratogenic effects in amphibians and can disrupt hormones researchgate.netntu.edu.tw. Terrestrial-phase amphibians are also potentially at risk epa.gov.

Benthic Invertebrates: Adverse effects have been noted in some species of aquatic invertebrates, such as crab larvae, at relatively low nominal water concentrations dtic.mil. However, other aquatic invertebrates may require much higher concentrations for similar effects dtic.mil. Benthic invertebrates can be exposed to this compound that accumulates in sediments researchgate.netepa.gov. While some studies suggest limited direct effects on benthic macroinvertebrate communities, indirect effects due to the destruction of aquatic vegetation can occur, leading to changes in community structure and diversity researchgate.net.

Development of Ecotoxicological Biomarkers of this compound Exposure and Effect

Ecotoxicological biomarkers play a crucial role in assessing the exposure and effects of contaminants like this compound on non-target organisms. Several biomarkers have been identified and utilized in studies investigating this compound toxicity.

Non-specific biomarkers, such as the activity levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), have been used in non-target species exposed to this compound researchgate.netnih.gov. These enzymes are involved in the cellular response to oxidative stress, which is a key mechanism of this compound toxicity wikipedia.orgdtic.mil.

Biochemical parameters are also employed to evaluate environmental burdens from pollutants. These include analyzing levels of plasma proteins, glucose, and enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as indicators of lipid peroxidation like malondialdehyde (MDA), and glutathione (B108866) S-transferases and glutathione iosrjournals.org.

Research on fish species, such as Nile Tilapia (Oreochromis niloticus), has evaluated genotoxic, biochemical, and histological biomarkers following exposure to this compound nih.goveaht.org. These studies have shown significantly higher activities of biochemical biomarkers like MDA and glutathione S-transferases (GST) in exposed fish compared to controls nih.goveaht.org. Changes in glutathione (GSH) and SOD activity have also been observed nih.gov. Histological examinations have revealed alterations such as mild to severe shortening of gill primary lamellae and hepatic portal inflammation in exposed fish nih.goveaht.org.

These biomarkers provide valuable tools for detecting exposure and assessing the physiological and cellular impacts of this compound on wildlife, even at sub-lethal concentrations.

Population- and Ecosystem-Level Effects: Empirical Evidence and Knowledge Gaps

Current data limitations concerning the effects of environmentally relevant concentrations and exposure durations, as well as the potential for biomagnification, contribute to the uncertainty in predicting ecological risks beyondpesticides.org. Concerns have also been raised about deficiencies in ecological risk assessments, particularly regarding the evaluation of impacts on threatened and endangered species beyondpesticides.org. The long-term risks posed by environmental this compound contamination to ecological communities are challenging to fully assess, partly because potential chronic effects from extended use are not well-studied beyondpesticides.org.

Empirical evidence on population and ecosystem effects is limited. Some studies in aquatic ecosystems have suggested that observed changes in invertebrate fauna following this compound application may be indirect effects resulting from the loss of macrophytes, rather than direct toxicity from the chemical itself researchgate.net. These indirect effects can still lead to changes in the ecosystem, such as altered food sources for other organisms like fish researchgate.net.

While some assessments suggest that registered uses of this compound are not expected to pose significant risks to bird or mammal populations based on acute exposure risks primarily occurring shortly after application pic.int, risks to non-target plants have led to mitigation measures pic.int. Conversely, some field assessments, particularly those conducted under high treatment levels, have suggested minimal detrimental effects on soil-dwelling flora and fauna under good agricultural practices researchgate.net. These differing perspectives highlight the complexity and the existing knowledge gaps in understanding the full ecological consequences of this compound use.

The persistence of this compound in soil and water contributes to a long environmental half-life and the potential for nonselective toxicity across different trophic levels, underscoring the need for more comprehensive research into its population- and ecosystem-level effects beyondpesticides.org.

Table 2: Knowledge Gaps in this compound Ecotoxicology

| Area of Knowledge Gap | Description |

| Chronic, Low-Concentration, Multi-stressor Effects | Lack of data on the impacts of long-term exposure to environmentally realistic concentrations and multiple stressors. researchgate.netnih.govresearchgate.net |

| Population- and Ecosystem-Level Effects | Limited understanding of the consequences for species populations, community structure, and ecosystem function. researchgate.netnih.govbeyondpesticides.orgresearchgate.net |

| Biomagnification Potential | Uncertainty regarding the accumulation of this compound in the food chain. beyondpesticides.org |

| Toxicity in Certain Taxa | Lack of data for specific groups, such as reptiles. researchgate.netnih.gov |

| Effects of Environmentally Relevant Exposure Times | Insufficient data on the impacts of exposure durations typical of environmental scenarios. beyondpesticides.org |

Molecular and Cellular Mechanisms of Paraquat Action Non Human Models

Redox Cycling and Oxidative Stress Induction by Paraquat

This compound's dicationic form (PQ²⁺) can accept a single electron to form a stable monovalent radical (PQ•⁺) mdpi.com. This radical then readily donates the electron to molecular oxygen (O₂) to regenerate PQ²⁺, simultaneously producing a superoxide (B77818) anion radical (O₂•⁻) brieflands.commdpi.comresearchgate.net. This continuous cycle of reduction and reoxidation, known as redox cycling, consumes reducing equivalents like NADPH and generates a cascade of ROS brieflands.commdpi.comresearchgate.net.

Generation of Reactive Oxygen Species (ROS) and Free Radicals

The primary ROS generated through this compound's redox cycling is the superoxide anion (O₂•⁻) brieflands.comresearchgate.netmdpi.comresearchgate.net. Superoxide can then undergo further reactions to produce other highly reactive species, including hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (HO•) brieflands.commdpi.comresearchgate.net. These free radicals can indiscriminately attack cellular macromolecules, such as lipids, proteins, and DNA, leading to oxidative damage brieflands.comresearchgate.netnih.gov. Studies in various non-human models have demonstrated increased levels of oxidative stress markers following this compound exposure. For instance, in rat lymphocytes, this compound exposure led to increased malondialdehyde (MDA) levels, an indicator of lipid peroxidation nih.gov. In apple snails (Pomacea canaliculata), this compound exposure increased the activity of antioxidant enzymes in kidney tissue, suggesting a response to elevated oxidative stress mdpi.com.

This compound promotes intracellular ROS generation through several pathways, including its reduction by NADPH-cytochrome P450 reductase in the cytoplasm, inhibition of the mitochondrial electron transport chain, and interaction with other enzymes like NADPH oxidase and xanthine (B1682287) oxidase brieflands.com. Microglia in the brain have been suggested as a critical cell type for initiating this compound redox cycling via enzymes like NADPH oxidase researchgate.net.

Perturbations of Endogenous Antioxidant Defense Systems

Cells possess endogenous antioxidant defense systems to counteract the damaging effects of ROS. However, this compound-induced excessive ROS generation can overwhelm these defenses, leading to an imbalance in the cellular redox status brieflands.comnih.gov. Studies in non-human models have shown that this compound can alter the activity and levels of key antioxidant enzymes and molecules.

In rats, this compound exposure has been shown to decrease glutathione (B108866) (GSH) levels and the activity of glutathione reductase and glucose-6-phosphate dehydrogenase in various tissues, while increasing the activity of glutathione-S-transferase, glutathione peroxidase, catalase, and superoxide dismutase researchgate.net. These changes indicate a complex response where some antioxidant defenses are upregulated in an attempt to cope with the increased oxidative burden, while others are depleted or inhibited. For example, increased superoxide dismutase (SOD) activity helps to convert superoxide to hydrogen peroxide, but the subsequent detoxification of hydrogen peroxide by catalase and glutathione peroxidase may be impaired if their activity is not sufficiently increased or if GSH is depleted brieflands.comresearchgate.net.

Data from studies in rats highlight the impact of this compound on key components of the antioxidant system:

| Antioxidant Marker | Effect of this compound Exposure (Rats) | Reference |

| Glutathione (GSH) | Decreased | researchgate.net |

| Glutathione Reductase Activity | Decreased | researchgate.net |

| Glucose-6-Phosphate Dehydrogenase Activity | Decreased | researchgate.net |

| Glutathione-S-Transferase Activity | Increased | researchgate.net |

| Glutathione Peroxidase Activity | Increased | researchgate.net |

| Catalase Activity | Increased | researchgate.net |

| Superoxide Dismutase (SOD) Activity | Increased | researchgate.net |

| Malondialdehyde (MDA) Level | Increased | nih.govresearchgate.net |

This table illustrates the disruption of the delicate balance maintained by the endogenous antioxidant system in the presence of this compound.

Subcellular Organelle Dysfunction in Response to this compound

Mitochondrial Impairment and Bioenergetic Disruption (e.g., Complex I Inhibition, Respiration Alterations)

Mitochondria are a major site of intracellular ROS production and are particularly vulnerable to oxidative damage mdpi.comthaipan.org. This compound can accumulate in mitochondria and interfere with their function researchgate.netthaipan.org. While some studies suggest this compound can inhibit mitochondrial complex I, similar to the neurotoxin MPP⁺, other research indicates that this compound's effect on complex I may be less potent or not the primary mechanism of toxicity compared to other parkinsonian toxins like rotenone (B1679576) or MPP⁺ in certain models oup.comnih.govmdpi.com. However, mitochondrial dysfunction, including increased ROS production and altered respiration, is a consistent finding in this compound-exposed non-human models researchgate.netmdpi.comthaipan.orgnih.gov.

Studies in rat striatal mitochondria showed that acute this compound treatment decreased the activity of complex I and complex IV and inhibited both State 4 (resting) and State 3 (ADP-stimulated) respiration conicet.gov.ar. An increase in KCN-insensitive respiration was also observed, suggesting that this compound redox cycling was consuming oxygen independently of the main respiratory chain conicet.gov.ar. This indicates that this compound not only may impair the electron transport chain but also utilizes mitochondrial components for its redox cycling, further disrupting mitochondrial function.

Research findings on this compound's effects on mitochondrial respiration in rat striatal mitochondria are summarized below:

| Mitochondrial Respiration Parameter | Effect of Acute this compound Treatment (Rats) | Reference |

| Complex I Activity | Decreased by 37% | conicet.gov.ar |

| Complex IV Activity | Decreased by 21% | conicet.gov.ar |

| State 4 Respiration (KCN-sensitive) | Inhibited by 80% | conicet.gov.ar |

| State 3 Respiration (KCN-sensitive) | Inhibited by 62% | conicet.gov.ar |

| State 4 Respiration (KCN-insensitive) | Increased by 2.2-fold | conicet.gov.ar |

| State 3 Respiration (KCN-insensitive) | Increased by 2.3-fold | conicet.gov.ar |

| Respiratory Control | Significantly decreased | conicet.gov.ar |

This data demonstrates that this compound significantly impairs mitochondrial respiratory function in rat striata. The disruption of mitochondrial bioenergetics can lead to ATP depletion and contribute to cell death nih.gov.

Endoplasmic Reticulum Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is involved in protein folding, lipid synthesis, and calcium homeostasis. Perturbations in ER function, such as the accumulation of misfolded proteins or calcium imbalance, can lead to ER stress and activate the unfolded protein response (UPR) oup.com. Studies in non-human models suggest that this compound can induce ER stress.

In rat mesencephalic dopaminergic N27 cells, this compound has been found to inhibit the ubiquitin-proteasome system (UPS), which can lead to the accumulation of misfolded proteins and subsequently induce ER stress and apoptosis frontiersin.org. Research in human lung epithelial A549 cells also showed that this compound can suppress ER stress responses pnas.org. Furthermore, studies in mice have indicated that this compound can induce ER stress in microglia, contributing to neuroinflammation researchgate.net. The UPR is a cellular defense mechanism aimed at restoring ER homeostasis; however, prolonged or severe ER stress can trigger apoptotic pathways oup.comnih.gov. In C. elegans, this compound exposure can induce the mitochondrial unfolded protein response (UPRmt), which is typically cytoprotective pnas.orgjneurosci.orglife-science-alliance.org. However, the interplay between this compound, ER stress, and the UPR in different non-human models and cell types appears complex mdpi.comoup.comfrontiersin.orgpnas.orgresearchgate.netresearchgate.net.

Lysosomal and Autophagic Pathway Modulation

Lysosomes are crucial for the degradation of waste materials, including damaged organelles and protein aggregates, through a process called autophagy mdpi.com. Dysfunction of the lysosomal-autophagic pathway can lead to the accumulation of toxic substances and contribute to cell death mdpi.com. This compound has been shown to modulate lysosomal and autophagic pathways in non-human models.

In human neuroblastoma cells, low concentrations of this compound induced features of autophagy, such as cytoplasmic vacuolization and accumulation of the autophagosome marker LC3-II tandfonline.com. However, these cells ultimately underwent apoptotic cell death tandfonline.com. Inhibition of autophagy in these cells accelerated this compound-induced apoptotic death, suggesting that autophagy initially acts as a protective mechanism tandfonline.comoup.com. Studies in PC12 cells also indicated that basal autophagy plays a protective role against this compound-induced cytotoxicity e-century.usresearchgate.net. Conversely, other research in mice suggests that this compound, but not the fungicide maneb (B1676018), can inhibit proteasomal and autophagic pathways, leading to the accumulation of proteins like alpha-synuclein (B15492655) plos.org. This suggests that the effect of this compound on autophagy can vary depending on the model system and potentially the concentration and duration of exposure. Impaired clearance of autophagic vacuoles has been linked to neurodegeneration in animal models mdpi.comnih.gov.

Molecular Signaling Pathway Modulation by this compound

This compound's interaction with cellular components can modulate several key molecular signaling pathways, contributing to cellular dysfunction and death in non-human models.

Inflammatory Response Mechanisms

This compound exposure can trigger inflammatory responses in non-human models. In animal models, this compound elicits inflammasome-related cellular stressors, including mitochondrial ROS and alpha-synuclein aggregation oup.com. Detoxification of mitochondrial ROS suppressed NLRP3 activation and the inflammatory response in a this compound-based mouse model of Alzheimer's disease oup.com. This compound-induced cytotoxicity, ROS generation, and subsequent NLRP3 activation were reduced in monocytes pre-treated with an antioxidant oup.com. Studies in mouse models also suggest that microglial activation and consequent induction of NADPH-oxidase may increase the vulnerability of dopaminergic cells to toxic injury induced by this compound nih.gov. An initial, non-lethal this compound exposure can prime microglia, leading to enhanced susceptibility of dopaminergic neurons to subsequent insults nih.gov. This microglial activation in the this compound model is accompanied by NADPH-oxidase induction nih.gov. This compound can induce neuroinflammation, characterized by the upregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in non-human models mdpi.com. Key pathways affected include the activation of the inflammatory transcription factor nuclear factor kappa B (NF-κB) and the NLRP3 inflammasome mdpi.com.

Cell Death Mechanisms: Apoptosis, Necrosis, and Ferroptosis Induction

This compound is known to induce cell death through various mechanisms in non-human models, including apoptosis, necrosis, and ferroptosis. Oxidative stress induced by this compound can lead to mitochondrial dysfunction and the induction of apoptosis wikipedia.org. The mitochondrial pathway of apoptosis has been suggested as a mechanism for dopaminergic neuronal cell death induced by this compound jst.go.jp. In SH-SY5Y human neuroblastoma cells, this compound exposure led to a decrease in cell viability that was not prevented by inhibitors of apoptosis, necroptosis, ferroptosis, or autophagic cell death, suggesting a unique type of necrosis jst.go.jp. However, other studies indicate the involvement of apoptosis, with this compound-induced cellular injuries triggering apoptosis in dopaminergic neurons researchgate.net. Ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation, has also been implicated in this compound-induced neurotoxicity in dopaminergic neurons regulations.govfrontiersin.orgmdpi.com. This compound can induce iron accumulation in the cytoplasm and mitochondria through the ferritinophagy pathway, initiating lipid peroxidation and inducing ferroptosis regulations.gov. This compound also downregulates the expression of key ferroptosis markers like SLC7A11 and GPX4 and upregulates Cox2 expression regulations.gov. Inhibition of ferroptosis can ameliorate this compound-induced neurotoxicity regulations.gov. While ferroptosis relies on lipid peroxidation and is caspase-independent, the loss of GPX4 can also trigger apoptosis or necroptosis in some cells frontiersin.orgtandfonline.com.

Epigenetic Modifications and Gene Expression Regulation

This compound exposure has been shown to induce epigenetic changes and alter gene expression in non-human models. Epigenetic modifications, such as DNA methylation and histone modification (acetylation, methylation, phosphorylation), regulate gene expression without altering the DNA sequence cd-genomics.commdpi.com. Exposure of N27 dopaminergic cells to this compound induced histone H3 acetylation in a time-dependent manner, although it did not alter histone H4 acetylation researchgate.netnih.gov. This this compound-induced histone acetylation was associated with decreased total histone deacetylase (HDAC) activity and reduced HDAC4 and HDAC7 protein expression levels researchgate.netnih.gov. Inhibition of histone acetyltransferase (HAT) activity protected against this compound-induced apoptotic cell death, suggesting that histone acetylation plays a role in this process researchgate.netnih.gov. These epigenetic changes in histone H3 and HDAC can result in cell death researchgate.net. This compound can disrupt the expression of crucial myelin-related genes mdpi.com.

Impact on Specific Protein Systems (e.g., Thioredoxin Redox Status, Proteasomal Function)

This compound can impact specific protein systems, including the thioredoxin redox system and proteasomal function. The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is crucial for maintaining cellular redox status and regulating redox signaling mdpi.com. This compound can impair the redox recycling of glutathione (GSH) and thioredoxin, leading to oxidative stress researchgate.netnih.gov. Studies have shown that this compound causes oxidation of mitochondrial thioredoxin-2 and peroxiredoxin-3, and to a lesser extent, cytoplasmic thioredoxin-1 and peroxiredoxin-1 nih.gov. This can contribute to increased oxidative stress and cell death researchgate.net. The proteasome system is vital for degrading damaged and misfolded proteins nih.gov. This compound has been shown to cause proteasomal damage researchgate.net. It can directly inhibit the catalytic 20S subunit of the proteasome nih.gov.

Neurotransmission Perturbation and Dopamine (B1211576) Homeostasis in Non-Human Models

This compound can perturb neurotransmission and disrupt dopamine homeostasis in non-human models, particularly relevant in the context of Parkinson's disease modeling. This compound is a known substrate for the dopamine transporter (DAT) mdpi.com. While the divalent cation (PQ²⁺) is not transported by DAT, it can be converted to the monovalent cation radical (PQ•⁺) by enzymes like NADPH oxidase, making it a DAT substrate mdpi.com. Its accumulation in DAT-containing neurons induces oxidative stress and cell death mdpi.com. This compound has been shown to disrupt the homeostasis of the dopaminergic system in PC12 cells mdpi.comresearchgate.net. Repeated systemic administration of this compound to mice can cause a loss of nigrostriatal dopaminergic neurons and induce a neurobehavioral syndrome researchgate.net. This compound reduces dopamine levels and the number of dopaminergic neurons in the substantia nigra in mice researchgate.net. Early exposure to this compound can sensitize dopaminergic neurons to subsequent insults, altering dopamine homeostasis jefferson.edu.

Identification of Molecular Targets and Ligand Interactions (e.g., transporter proteins)

Identifying the molecular targets and ligand interactions of this compound is crucial for understanding its cellular uptake and toxicity. This compound can cross the blood-brain barrier researchgate.netresearchgate.net. It enters neuronal cells via transporter proteins such as the dopamine transporter (DAT), organic cation transporter 2 (OCT2), and organic cation transporter 3 (OCT3) researchgate.netnih.gov. Studies using human microglia co-cultured with cells expressing OCT3 or DAT showed higher uptake of this compound when microglia were present, suggesting that microglia can convert PQ²⁺ to PQ•⁺, which is then transported by these transporters nih.gov. OCT2 on the basolateral surface of renal epithelial cells is identified as a primary carrier for this compound influx in the kidneys oup.com. The multidrug resistance protein 1 (MDR1/ABCB1) may also act as an efflux transporter for this compound in kidney cells oup.com. Inhibition or knockdown of MDR1 in renal proximal tubule cells increased intracellular this compound accumulation oup.com.

This compound undergoes redox cycling within cells, accepting an electron to form a monocation free radical (PQ•⁺), which then reacts with oxygen to generate superoxide (O₂•⁻) and regenerates the parent compound (PQ²⁺) wikipedia.orgmdpi.comresearchgate.net. This redox cycling is a major mechanism of this compound toxicity, leading to the generation of ROS and oxidative stress wikipedia.orgmdpi.comresearchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15939 nih.gov |

| This compound dichloride | 15938 wikidata.org |

| This compound dichloride hydrate (B1144303) | 16218602 citeab.com |

Note: The PubChem CID for the parent molecule (this compound dication) is 15939 nih.govguidetopharmacology.org. This compound dichloride has CID 15938 wikidata.org. This compound dichloride hydrate has CID 16218602 citeab.com. The article primarily refers to "this compound" in general or its ionic forms involved in mechanisms. CID 15939 refers to the this compound dication.

Data Tables:

Based on the search results, while detailed quantitative data suitable for interactive tables with multiple data points across different conditions and time points were not consistently available in a format easily extractable for automated table generation, the text provides qualitative and some quantitative information about changes in protein levels and activity. Below is a summary presented in a table format based on findings related to epigenetic modifications and protein systems:

| Mechanism / Protein System | Observation in Non-Human Models | Reference |

| Histone H3 Acetylation | Increased in N27 dopaminergic cells exposed to this compound (time-dependent) | researchgate.netnih.gov |

| Histone H4 Acetylation | Not altered by this compound exposure in N27 dopaminergic cells | researchgate.netnih.gov |

| Total Histone Deacetylase (HDAC) Activity | Decreased in N27 dopaminergic cells exposed to this compound | researchgate.netnih.gov |

| HDAC4 Protein Levels | Decreased in N27 dopaminergic cells exposed to this compound (time-dependent, e.g., 60% at 6h, 30% at 24h) | nih.gov |

| HDAC7 Protein Levels | Decreased in N27 dopaminergic cells exposed to this compound (time-dependent, e.g., 80% at 12h, 50% at 24h) | nih.gov |

| Mitochondrial Thioredoxin-2 Oxidation | Increased by this compound exposure | nih.gov |

| Peroxiredoxin-3 Oxidation | Increased by this compound exposure | nih.gov |

| Cytoplasmic Thioredoxin-1 Oxidation | Lesser oxidation by this compound exposure | nih.gov |

| Peroxiredoxin-1 Oxidation | Lesser oxidation by this compound exposure | nih.gov |

| Proteasomal 20S Subunit Activity | Directly inhibited by this compound | nih.gov |

Analytical Methodologies for Paraquat Detection and Quantification in Research

Spectrophotometric Techniques for Paraquat Analysis

Spectrophotometry is a commonly used technique for this compound detection, particularly in basic or clinical settings due to its relative simplicity and lower cost compared to more sophisticated methods. The principle often relies on the reduction of this compound to a blue radical ion in an alkaline medium, which can then be measured spectrophotometrically. scispace.comupdatepublishing.com

One reported spectrophotometric method involves the reduction of this compound with glucose in an alkaline medium, yielding a blue radical ion with an absorbance maximum at 600 nm. This method demonstrated linearity in the range of 0.1-1.2 ppm (0.1-1.2 µg/mL) with a molar absorptivity of 1.26 x 105 L mol-1 cm-1. scispace.comnih.gov The method showed good repeatability over seven days, with a relative standard deviation of 2.0% for a 0.5 ppm solution. It was found to be free from interference by several common pesticides and metal ions. scispace.com

Another study explored the use of second-derivative spectrophotometry for detecting serum this compound. While common spectrophotometry at 257 nm was not suitable for serum analysis due to lack of absorbance, second-derivative spectrophotometry showed a peak valley between 396 nm and 403 nm. nih.govresearchgate.net A calibration curve using second-derivative spectrophotometry was linear in the range of 0.4–8.0 μg/mL with a correlation coefficient of 0.996. nih.govresearchgate.net The average recovery rates in this method ranged from 95.0% to 99.5%. nih.govresearchgate.net

Spectrophotometric methods, while useful for their accessibility, may have limitations in sensitivity and specificity compared to chromatographic or immunochemical techniques, especially in complex matrices. scispace.commdpi.com

Chromatographic Separations and Mass Spectrometry for this compound Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, offer higher sensitivity, selectivity, and accuracy for this compound analysis in complex research matrices. Due to this compound's polar and cationic nature, specialized chromatographic columns and mobile phases are often required. oup.comuii.ac.id

Ultra-High Performance Liquid Chromatography (UPLC) with Photodiode Array Detection

Ultra-High Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution. While often coupled with mass spectrometry for this compound analysis, UPLC with Photodiode Array (PDA) detection can also be employed. One method utilized HPLC-UV for the determination of this compound and Diquat in biological samples after magnetic dispersive solid-phase extraction (MDSPE). The separation was performed using an HPLC-UV system with detection at 258 nm for this compound. This method achieved detection limits of 4.5 ng/mL for this compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-TOF/MS) Applications

LC-MS/MS is a widely used and powerful technique for this compound quantification in various research samples, including biological fluids and food matrices. mdpi.comoup.comnih.govthermoscientific.com Its sensitivity and selectivity are particularly beneficial for trace analysis. Due to this compound's polarity, hydrophilic interaction liquid chromatography (HILIC) columns or ion-pairing reversed-phase chromatography are commonly employed for chromatographic separation. oup.comuii.ac.idthermoscientific.com

Several studies highlight the application of LC-MS/MS for this compound analysis. A simple and sensitive LC-MS/MS method for quantifying this compound in plasma and urine utilized one-step protein precipitation followed by HILIC separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode via electrospray ionization (ESI). nih.gov This method showed linearity from 10 to 5000 ng/mL with a lower limit of quantification (LLOQ) of 10 ng/mL in blood. nih.gov Inter- and intra-day precision were less than 8.5% and 6.4% for plasma and urine, respectively, with accuracies between 95.1% and 102.8%. nih.gov

Another LC-MS/MS method for determining this compound residues in fruits like grape, apple, and pomegranate employed extraction with acidified water and HILIC separation. nih.gov This method achieved a limit of quantification (LOQ) of 0.01 mg/kg. nih.gov The use of isotopically labeled internal standards, such as this compound-D6, was found to be effective in correcting recoveries and minimizing matrix effects. embrapa.brresearchgate.net

UPLC-MS/MS has also been applied for this compound analysis, offering faster analysis times. mdpi.comembrapa.brresearchgate.net A UPLC-MS/MS method for this compound and Diquat in cowpeas achieved a total run time of 9.3 minutes with LOQs of 20 μg/kg for this compound. embrapa.brresearchgate.net This method involved extraction with acidified methanol-water and utilized isotopically labeled internal standards. embrapa.brresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the preferred method for this compound analysis due to its low volatility. mdpi.com However, GC-MS can be used after converting this compound into a more volatile derivative through chemical reduction. mdpi.comresearchgate.netresearchgate.net A headspace solid-phase microextraction (HS-SPME)-GC/MS method for this compound in biological samples involved reduction with sodium borohydride-nickel chloride. mdpi.comresearchgate.net This method showed good linearity and recoveries in urine and blood samples. researchgate.net GC-TOF/MS has been used in metabolomics studies to investigate the mechanisms of this compound intoxication in animal models. mdpi.comnih.gov

Immunochemical Assays for this compound Detection (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide rapid and sensitive methods for detecting this compound, particularly for screening purposes. mdpi.comresearchgate.netacs.orgucanr.edu These methods utilize antibodies that specifically bind to this compound.

ELISA methods for this compound have been developed for various matrices, including food samples and biological fluids. researchgate.netacs.orgucanr.edu A microplate-based ELISA was developed for detecting this compound residues in wheat, barley, and potato, employing an acidic extraction step. researchgate.netwur.nl This method achieved low limits of detection (LODs) ranging from 0.037 μg/kg in wheat to 0.71 μg/kg in barley and 0.56 μg/kg in potatoes. researchgate.net The method demonstrated good accuracy and negligible non-specific interferences for potato and wheat matrices. researchgate.net

An indirect competitive ELISA (icELISA) developed with a this compound-specific monoclonal antibody showed a 50% inhibitory concentration (IC50) of 7.63 ng/mL and a working range of 1.68-33.1 ng/mL. researchgate.net This method was successfully applied to detect this compound in herbicide samples. researchgate.net ELISA has also been applied to human exposure samples, demonstrating good precision and selectivity with minimal cross-reactivity to related compounds like Diquat. ucanr.edu Compared to GC, ELISA has shown higher recoveries and is less labor-intensive and more sensitive for some sample types. ucanr.edu

Enzymatic Inhibition-Based Analytical Approaches

Enzymatic inhibition-based methods offer an alternative approach for this compound detection, often exploiting its mechanism of toxicity. This compound can interfere with enzymatic systems, and this inhibition can be measured to determine its concentration. researchgate.nettandfonline.commdpi.com

One enzymatic-spectrophotometric method for this compound determination in urine samples is based on its toxic mechanism involving the depletion of NADPH. tandfonline.com The velocity of NADPH consumption, correlated with this compound levels, is monitored spectrophotometrically at 340 nm. tandfonline.com This method was reported to be sensitive, capable of detecting this compound concentrations as low as 0.05 mg/L in urine. tandfonline.com

Another flow injection method is based on the inhibition of acetylcholinesterase activity by this compound, monitoring the hydrolysis of acetylthiocholine (B1193921) spectrophotometrically. researchgate.net This method showed linearity in the range of 0.2–1.5 μg/mL. researchgate.net

Methodological Considerations for Sample Preparation and Matrix Effects in Research Samples

Effective sample preparation is critical for accurate this compound analysis in research, as it involves extracting the analyte from complex matrices and minimizing interference. mdpi.comresearchgate.netbrjac.com.brjst.go.jpscispace.com this compound's properties, such as its cationic nature and high water solubility, dictate the choice of extraction and clean-up procedures. oup.comresearchgate.netbrjac.com.brjst.go.jp

Common sample preparation techniques for this compound include liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation. mdpi.comresearchgate.netbrjac.com.brnih.gov Weak cation exchange SPE cartridges are frequently used for extracting this compound from biological fluids like urine and blood due to its cationic character. brjac.com.brresearchgate.net Acidic extraction is often employed for matrices like food and environmental samples. nih.govresearchgate.netjst.go.jp Heating the sample during extraction with acidified water or methanol (B129727) has been shown to improve recoveries in some matrices. nih.govembrapa.br

Matrix effects, caused by co-eluting substances from the sample matrix that can enhance or suppress the analytical signal, are a significant consideration in this compound analysis, particularly in mass spectrometry-based methods. embrapa.brresearchgate.netbrjac.com.brscispace.com These effects can lead to inaccurate quantification. brjac.com.br

Researchers employ several strategies to address matrix effects. Matrix-matched calibration standards, where calibration curves are prepared in blank matrix extracts, are commonly used to compensate for matrix-induced signal alterations. embrapa.brresearchgate.netscispace.com The use of isotopically labeled internal standards is another effective approach, as they behave similarly to the analyte throughout the sample preparation and analysis process, allowing for correction of matrix effects and variations in recovery. nih.govembrapa.brresearchgate.net Dilution of the sample extract can also help to minimize matrix effects. researchgate.net Evaluating matrix effects is an important step in validating analytical methods for this compound. brjac.com.br

The choice of chromatographic column and mobile phase composition also plays a role in managing matrix effects by optimizing the separation of this compound from interfering compounds. oup.comuii.ac.idthermoscientific.comnih.gov For instance, optimizing the concentration of ion-pairing reagents in the mobile phase can improve sensitivity in LC-MS/MS by reducing signal suppression. jst.go.jp

Computational and in Silico Studies of Paraquat

Molecular Modeling and Docking Simulations of Paraquat Interactions

Molecular modeling and docking simulations are employed to predict how this compound interacts with various biological molecules, such as proteins and DNA. These studies provide atomic-level details about binding affinities, interaction sites, and the types of forces involved.

Research has utilized molecular docking to investigate the interaction between this compound and DNA, suggesting that this compound can act as a minor groove binder, preferentially binding to A-T rich regions. Computational experiments indicate that a probable mode of action involves the intercalation of the 4-pyridyl rings between AT base pairs, with the linker binding to the minor groove. researchgate.netrsc.orgrsc.org Molecular modeling parameters have shown that hydrophobic interaction within the DNA minor groove plays a significant role in this binding. researchgate.netrsc.org

Molecular simulation docking has also been used to validate the interaction between this compound and complement C1q, a protein involved in the immune response, suggesting a potential link between this compound exposure and neuro-immunotoxicity through the activation of the complement pathway. nih.gov

Furthermore, molecular docking analysis has been applied to evaluate the potential synergistic interactions between this compound and other herbicides by examining their binding to target proteins in plants. tci-thaijo.org Studies have also investigated the interaction of this compound with enzymes like flavin-containing monooxygenase from Pseudomonas sp. FEN using docking simulations to understand its potential degradation pathways by this bacterium. nih.gov

Molecular Dynamics Simulations to Elucidate this compound's Behavior and Interactions

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by simulating the movement and behavior of molecules over time. This allows for the study of conformational changes, binding stability, and dynamic interactions in a more realistic environment.

MD simulations have been used to explore the binding mechanism of this compound to DNA, complementing molecular docking studies and providing a more dynamic view of the interaction within the minor groove. researchgate.netrsc.org

In the context of environmental fate, molecular dynamics simulations have been applied to study the interlayer structures and mobility of this compound intercalated in montmorillonite (B579905) clay. These simulations have identified stable hydration states and revealed that this compound remains in direct contact with the clay surface, showing limited mobility within the interlayer space. researchgate.net This provides an atomic-level understanding of how this compound persists in soils.

MD simulations have also been used in conjunction with docking studies to assess the stability and dynamic behavior of enzyme-ligand complexes, such as the interaction between this compound and flavin-containing monooxygenase, further validating docking results and reinforcing the enzyme's potential role in this compound degradation. nih.gov

Systems Biology and Network Pharmacology Approaches in this compound Research

Systems biology and network pharmacology approaches aim to understand the complex biological effects of this compound by examining its interactions within biological networks and pathways. These methods integrate data from various sources to provide a holistic view of this compound's impact.

Network pharmacology analysis has been employed to investigate the potential mechanisms of action of therapeutic compounds against this compound-induced toxicity, such as pulmonary fibrosis. medscimonit.comacs.orgnih.govacs.org These studies utilize network analysis to identify potential targets and signaling pathways modulated by the therapeutic agents in the context of this compound exposure. For example, network pharmacology has revealed that certain treatments may exert anti-pulmonary fibrosis effects by involving multiple signaling and metabolic pathways. medscimonit.comnih.gov The integration of metabolomics with network pharmacology has allowed for the identification of crucial metabolic pathways affected by this compound and potentially modulated by interventions. acs.orgacs.org

Systems genetics approaches, which can be considered part of systems biology, have been used to study differential susceptibility to this compound neurotoxicity. By examining genetically diverse populations, researchers can identify genetic factors and related networks that may play a role in the response to this compound exposure. researchgate.netuthsc.eduoup.com Computational analysis based on mathematical models of dopamine (B1211576) metabolism has also been used to investigate the specific effects of this compound on dopaminergic neurons. nih.govresearchgate.net

Predictive Modeling for Environmental Fate and Degradation Pathways of this compound

Predictive modeling is used to estimate the environmental behavior and degradation of this compound. These models consider various environmental factors and the chemical properties of this compound to forecast its distribution, persistence, and transformation in different environmental compartments.

Mathematical modeling has been applied to study the degradation of this compound by electrochemical oxidation in surface water, proposing different scenarios and evaluating the effectiveness of various conditions. uchile.cl Kinetic models, such as zero-, first-, and second-order models, have been used to describe the trend of this compound degradation by different methods, including biodegradation by immobilized bacteria and degradation by biological manganese oxide catalysts. mdpi.comnih.gov

Predictive modeling approaches also aim to assess the fate and effects of pesticide transformation products in the environment. While challenges exist in accurately predicting all transformation products, efforts are underway to develop and improve models for this purpose. whiterose.ac.uk The recalcitrance of this compound to rapid degradation in the environment and its strong adsorption to clay minerals highlight the importance of understanding its degradation pathways. researchgate.netresearchgate.net Computational insights are being used to decipher this compound remediation pathways by microorganisms, focusing on the enzymatic capabilities involved in degradation. nih.gov

Advanced Omics Approaches in Paraquat Research Non Human Focus

Genomics and Transcriptomics Investigations

Genomics and transcriptomics studies in non-human organisms exposed to paraquat primarily focus on identifying changes in gene expression and understanding the underlying genetic factors that influence sensitivity or resistance to the herbicide.

Gene Expression Profiling in Non-Human Organisms Exposed to this compound

This compound exposure has been shown to induce significant changes in gene expression across a variety of non-human species, reflecting the cellular and molecular responses to oxidative stress and other toxic effects. In Arabidopsis seedlings treated with methyl viologen (this compound), approximately 6% of genes showed altered mRNA levels, with 818 genes upregulated and 1,440 genes downregulated. nih.gov Studies in goosegrass (Eleusine indica L.) have utilized transcriptome profiling to investigate this compound resistance mechanisms. Analysis revealed differential expression of genes related to reactive oxygen species scavenging, polyamines, and transport in resistant and susceptible biotypes. plos.orgnih.gov Specifically, 53 genes linked to ROS scavenging, 10 to polyamines, and 18 to transport were differentially expressed following this compound treatment. plos.orgnih.gov Many of the transport-related genes, including those involved in transmembrane transport, intracellular protein transport, and ABC transporters, showed lower expression in susceptible goosegrass compared to resistant biotypes, both with and without this compound treatment. plos.org

In zebrafish, this compound treatment has been shown to downregulate genes related to dopamine (B1211576) activity and biosynthesis, such as dat and th1, and the neuroprotective agent bdnf. tandfonline.com Conversely, it upregulated the expression of mt2, smtb, and pro-inflammatory genes like il-1α, il-1β, tnf-α, and cox-2. tandfonline.com Studies in mice exposed to this compound and maneb (B1676018) have shown time-dependent alterations in the expression of transcripts associated with pathways including dopamine synthesis (TH) and antioxidant defense in the striatum. frontiersin.org Downregulation of genes like hexokinase-I, aconitase-2, cytochrome C1, and cytochrome-C oxidase was observed after several weeks of exposure. frontiersin.org Furthermore, this compound exposure has been linked to miRNA dysregulation in neuro-2a cells, with a large number of miRNAs being down- or upregulated. frontiersin.org

Identification of Genetic Factors Modulating this compound Effects

Genetic background plays a significant role in determining susceptibility to this compound-induced toxicity in non-human organisms. Studies in Drosophila have demonstrated that genetic background is a strong determinant of susceptibility to this compound-induced dopaminergic neurodegeneration. biorxiv.orgresearchgate.netoup.com Genome-wide analysis in Drosophila identified candidate genes mediating this compound resistance, including luna and CG32264. biorxiv.orgresearchgate.netoup.com Decreased expression of these genes was associated with this compound-induced DA neuron loss, while their overexpression prevented neurodegeneration. biorxiv.orgresearchgate.net The mammalian ortholog of CG32264, Phactr2, has been linked to human idiopathic Parkinson's disease risk, highlighting the potential translational relevance of these findings. biorxiv.orgresearchgate.netoup.com

Research in mice using different inbred strains (DBA/2J and C57BL/6J) has also revealed genetically-based differences in susceptibility to this compound neurotoxicity. researchfeatures.comnih.gov C57BL/6J mice showed greater loss of dopaminergic neurons and increased iron concentration in the midbrain compared to DBA/2J mice after this compound treatment, despite equal distribution of this compound to the brain. nih.gov Microarray analysis indicated greater this compound-induced changes in gene expression in the more susceptible C57BL/6J strain. nih.gov These findings underscore the importance of genetics in moderating the extent to which animals are affected by this compound. researchfeatures.com

Certain genetic variations have been identified that may increase susceptibility to this compound's effects. For instance, studies suggest that individuals carrying a particular variant of the GSTT1 gene may be at higher risk of developing Parkinson's disease following this compound exposure. wikipedia.orgresearchgate.net Similarly, lower levels of the PON1 gene, involved in the metabolism of some pesticides, have been associated with faster disease progression. wikipedia.org In Arabidopsis, natural variation in a polyamine transporter gene has been shown to determine this compound tolerance. scirp.org

Proteomics Investigations

Proteomics studies aim to identify global changes in protein expression and post-translational modifications in response to this compound, as well as to elucidate the specific protein targets and affected pathways.

Global Protein Expression Changes and Post-Translational Modifications

This compound exposure leads to significant alterations in global protein expression in various non-human models. In a mouse model of this compound-induced acute lung injury, the expression of numerous proteins was significantly altered at different time points post-exposure. nih.gov Specifically, 91, 160, and 78 proteins showed significant changes at days 2, 7, and 14, respectively. nih.gov Proteomic analysis of rat lung tissues exposed to this compound also revealed changes in protein expression, affecting cellular processes and biological pathways. nih.gov

Post-translational modifications (PTMs) are crucial regulators of protein function and have been implicated in the response to this compound. This compound can induce oxidative stress, which in turn can lead to various PTMs. medcraveonline.com These modifications can alter the structural conformation of proteins, potentially resulting in cellular damage. medcraveonline.com In plants, histone modifications, which are a type of PTM, play a significant role in regulating gene expression in response to environmental stresses, including those induced by this compound-triggered reactive oxygen species. mdpi.com Studies have shown that this compound exposure can affect histone acetylation, an epigenetic change that regulates gene expression. researchgate.net Additionally, this compound has been shown to increase alpha-synuclein (B15492655) modifications, misfolding, and fibrillation in Drosophila, leading to aggregation. mdpi.com

Elucidation of this compound's Protein Targets and Affected Pathways

Proteomics studies have helped identify key pathways affected by this compound exposure in non-human organisms. In the lungs of this compound-treated rats, over-represented proteins were involved in pathways such as the C-jun-amino-terminal kinase pathway, caveolae-mediated endocytosis signaling, and immune response. nih.gov Under-represented proteins were found in pathways like the p53 signaling pathway and the mitogen-activated protein kinase signaling pathway. nih.gov These findings support the understanding that this compound can induce pulmonary fibrosis. nih.gov

In mouse models of this compound-induced lung injury, KEGG pathway analysis of differentially expressed proteins revealed significant effects on pathways including complement and coagulation cascades, Staphylococcus aureus infection, chemokine signaling, the phagosome, and platelet activation. nih.gov Complement and coagulation cascades, in particular, were found to be highly relevant in the early stages of this compound-induced acute lung injury. nih.gov

This compound is known to interact with various cellular components, and proteomics can help pinpoint specific protein targets. The herbicide's redox cycling activity, which generates reactive oxygen species, is a primary mechanism of toxicity, leading to damage of lipids, proteins, and DNA. mdpi.com Mitochondrial complex I is believed to be a primary target of this compound. nih.gov In Drosophila, studies have identified proteins involved in dopamine neuron loss in response to this compound. oup.com

Metabolomics Profiling

Metabolomics provides a snapshot of the small molecule metabolites present in an organism, offering insights into the metabolic pathways affected by this compound exposure. This approach can help identify biomarkers of exposure and elucidate mechanisms of toxicity.